N-Methylation Eliminates a Hydrogen-Bond Donor Relative to Cyclo(Pro-Ala)
The target compound contains a tertiary amide at position 2, whereas cyclo(Pro‑Ala) (CAS 65556‑33‑4) possesses a secondary amide. This structural difference is quantified by hydrogen‑bond donor count: 0 for the target vs. 1 for cyclo(Pro‑Ala) [1]. In DKP SAR, removal of a hydrogen‑bond donor via N‑methylation has been correlated with a 0.5–1.0 log unit increase in lipophilicity (calculated logP) and altered cellular permeability in Caco‑2 models [2].
| Evidence Dimension | Hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | 0 HBD |
| Comparator Or Baseline | Cyclo(Pro-Ala) (CAS 65556-33-4): 1 HBD |
| Quantified Difference | Target has one fewer HBD; calculated ΔlogP ≈ +0.5 to +1.0 (class-level estimate based on DKP N-methylation SAR) |
| Conditions | In silico physicochemical property calculation (PubChem/DRAGON descriptors) |
Why This Matters
Fewer HBDs and higher logP can enhance passive membrane diffusion, which is a critical differentiator when selecting a DKP scaffold for cell‑based assays or CNS-targeted programs.
- [1] PubChem. (S)-2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione. Compound Summary CID 14132674. https://pubchem.ncbi.nlm.nih.gov/compound/14132674 View Source
- [2] Rukachaisirikul, V., et al. (2007). Chem. Pharm. Bull., 55(9), 1316–1318. View Source
